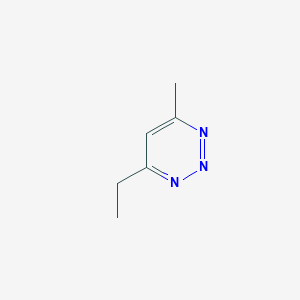

4-Ethyl-6-methyl-1,2,3-triazine

Description

Structure

3D Structure

Properties

CAS No. |

135634-96-7 |

|---|---|

Molecular Formula |

C6H9N3 |

Molecular Weight |

123.16 g/mol |

IUPAC Name |

4-ethyl-6-methyltriazine |

InChI |

InChI=1S/C6H9N3/c1-3-6-4-5(2)7-9-8-6/h4H,3H2,1-2H3 |

InChI Key |

OJUBJEPTCLRFOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN=NC(=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Triazines and Their Functionalized Derivatives

Foundational Synthetic Routes to the 1,2,3-Triazine (B1214393) Core Structure

The fundamental construction of the 1,2,3-triazine ring system can be achieved through several classical and modern synthetic strategies. One of the traditional methods involves the thermal rearrangement of 2-azidocyclopropenes. wikipedia.org Another approach is the condensation of 1,2-dicarbonyl compounds with amidrazones, which primarily yields the isomeric 1,2,4-triazines but can be adapted for 1,2,3-triazine synthesis under specific conditions. wikipedia.org

More contemporary methods have focused on creating substituted 1,2,3-triazines with greater efficiency and functional group tolerance. For instance, (Z)-4-aryl-2,4-diazido-2-alkenoates can be converted to 6-aryl-1,2,3-triazine-4-carboxylate esters under mild, base-mediated conditions without the need for transition metals or strong acids. organic-chemistry.org Additionally, the deoxygenation of 1,2,3-triazine 1-oxides, which can be formed from the addition of tert-butyl nitrite (B80452) to vinyl diazo compounds, provides a convenient and high-yielding route to 1,2,3-triazine derivatives using trialkyl phosphites. organic-chemistry.org

Advanced Strategies for the Synthesis of Substituted 1,2,3-Triazines

The introduction of substituents like the ethyl and methyl groups in 4-ethyl-6-methyl-1,2,3-triazine necessitates more advanced synthetic strategies that allow for precise control over the substitution pattern on the triazine ring.

Cycloaddition Reactions in Triazine Formation

Cycloaddition reactions are powerful tools for constructing the 1,2,3-triazine ring and for its subsequent functionalization.

The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of modern 1,2,3-triazine chemistry. acs.org In this reaction, the electron-deficient 1,2,3-triazine acts as the azadiene and reacts with an electron-rich dienophile. nih.govacs.org This methodology has proven versatile for the synthesis of a wide array of highly substituted heterocycles. nih.govacs.org The reactivity of the 1,2,3-triazine in IEDDA reactions can be significantly influenced by the nature and position of substituents on the triazine ring. nih.gov For example, electron-withdrawing groups at the C5 position can dramatically enhance the cycloaddition reactivity. nih.gov

The IEDDA reactions of 1,2,3-triazines are not only synthetically useful but also have applications in bioorthogonal chemistry due to their rapid reaction rates. acs.orgnih.gov The reaction typically proceeds through a [4+2] cycloaddition followed by the extrusion of a stable molecule, most commonly nitrogen gas, to yield a new heterocyclic system. wikipedia.org

Amidines and enamines are particularly effective electron-rich dienophiles in IEDDA reactions with 1,2,3-triazines, leading to the formation of highly functionalized pyrimidines and pyridines, respectively. acs.orgnih.gov The reaction of 1,2,3-triazines with amidines is remarkably fast and efficient, often proceeding to completion in minutes at room temperature. nih.govnih.gov This robust reaction provides a powerful method for constructing 2,5-disubstituted pyrimidines in excellent yields. nih.gov

A systematic study on the reaction of methyl 1,2,3-triazine-5-carboxylate with a variety of alkyl and aryl amidines demonstrated the exceptionally high reactivity, being nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine. nih.gov The reaction mechanism is believed to involve a stepwise addition-cyclization pathway. nih.gov

Enamines also undergo rapid cycloaddition with 1,2,3-triazines. acs.orgnih.gov The regioselectivity of the cycloaddition can be influenced by substituents on the triazine ring. acs.org For instance, with 1,2,3-triazines bearing electron-withdrawing groups at C4 and/or C6, the cycloaddition with enamines typically occurs across C4/N1. acs.org

Table 1: Reactivity of Substituted 1,2,3-Triazines in IEDDA Reactions

| 1,2,3-Triazine Substituent | Dienophile | Product | Relative Reactivity | Reference |

| Unsubstituted | Amidine | Pyrimidine (B1678525) | Base | nih.gov |

| 5-CO₂Me | Amidine | Pyrimidine | Very High | nih.govnih.gov |

| 5-Nitro | Amidine | Pyrimidine | Extremely High | nih.gov |

| 5-SMe | Amidine | Pyrimidine | High | nih.gov |

| Unsubstituted | Enamine | Pyridine (B92270) | Moderate | acs.org |

| 5-Nitro | Enamine | Pyridine | High | nih.gov |

Nucleophilic Addition Approaches to 1,2,3-Triazines

Nucleophilic addition is another key reaction of 1,2,3-triazines, often serving as the initial step in more complex transformations, including some IEDDA reactions. nih.govresearchgate.net The electron-deficient nature of the 1,2,3-triazine ring makes it susceptible to attack by various nucleophiles. The site of nucleophilic attack, either at the C4 or C6 position, can be influenced by the substituents on the triazine ring and the nature of the nucleophile. nih.govacs.org

For instance, the reaction of 1,2,3-triazine with secondary amines leads to the formation of β-aminoenals through a nucleophilic addition at C4, followed by the loss of nitrogen gas and subsequent hydrolysis. nih.govacs.org This reaction proceeds under mild conditions and does not require any additives. nih.govacs.org

The use of 1,2,3-triazine 1-oxides expands the scope of nucleophilic additions. These compounds are highly effective substrates, and the site of nucleophilic attack can differ from that of the corresponding non-oxidized 1,2,3-triazines. nih.govorganic-chemistry.orgnih.gov For example, while some nucleophiles add to the C6 position of both 1,2,3-triazines and their 1-oxides, others, like alkoxides, show high selectivity for the C4 position of the triazine 1-oxide. nih.govacs.org

Table 2: Regioselectivity of Nucleophilic Addition to 1,2,3-Triazine Systems

| Triazine System | Nucleophile | Position of Attack | Product Type | Reference |

| 1,2,3-Triazine | Secondary Amine | C4 | β-Aminoenal | nih.govacs.org |

| 1,2,3-Triazine | Thiophenoxide | C6 | - | nih.govacs.org |

| 1,2,3-Triazine 1-Oxide | Amidine | C6 | Pyrimidine | organic-chemistry.org |

| 1,2,3-Triazine 1-Oxide | Alkoxide | C4 | - | nih.govacs.org |

| 1,2,3-Triazine 1-Oxide | Thiophenoxide | C4 | - | nih.govacs.org |

Ring-Opening and Ring-Extension Processes for Triazine Systems

Ring-opening and ring-extension reactions provide alternative pathways to functionalized heterocyclic systems starting from 1,2,3-triazines. The ring cleavage of 1,2,3-triazines can be initiated by nucleophilic attack, leading to the formation of acyclic intermediates that can then cyclize to form different heterocyclic rings. wikipedia.org For example, the reaction of s-triazine (1,3,5-triazine) with primary amines can lead to ring cleavage and the formation of other heterocycles. acs.org While this is for the isomeric 1,3,5-triazine (B166579), similar principles can apply to the 1,2,3-isomer.

In some cases, the initial cycloadducts from reactions of triazines can undergo further transformations. For instance, ring-opening of fused 1,2,4-triazine (B1199460) systems has been investigated, leading to new hetaryldienes which can then participate in Diels-Alder reactions. umich.edu Although this example pertains to the 1,2,4-triazine isomer, it highlights the potential for ring-opening strategies in triazine chemistry in general.

Microwave-Assisted Synthesis in 1,2,3-Triazine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the preparation of various heterocyclic systems, including triazines. While specific microwave-assisted synthesis of this compound is not extensively documented, the application of microwave irradiation has been successfully employed in the synthesis of other triazine isomers, suggesting its potential applicability to 1,2,3-triazine synthesis. clockss.orgnih.gov For instance, microwave heating has been shown to significantly reduce reaction times and enhance yields in the synthesis of 1,3,5-triazines and fused 1,2,4-triazine systems. clockss.orgnih.gov These methods often involve solvent-free conditions or the use of high-boiling point solvents that can efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. The extension of these principles to the synthesis of alkyl-substituted 1,2,3-triazines from suitable acyclic precursors could offer a more efficient and environmentally benign route compared to classical heating methods.

Preparation of Alkyl-Substituted 1,2,3-Triazines, Including Analogs of this compound

The direct synthesis of asymmetrically substituted 1,2,3-triazines like this compound presents a synthetic challenge. However, methods for the preparation of symmetrically and unsymmetrically substituted 4,6-dialkyl-1,2,3-triazin-5(2H)-ones have been developed, which can serve as key precursors.

A notable approach involves the reaction of dialkylcyclopropenones with azides. researchgate.netresearchgate.net This method provides a direct route to the 4,6-dialkyl-1,2,3-triazin-5(2H)-one core. The synthesis of the required dialkylcyclopropenones can be achieved by treating alkynes with chloroform (B151607) and butyllithium, followed by acidic hydrolysis. researchgate.net For the synthesis of an unsymmetrically substituted triazinone, an unsymmetrical dialkylcyclopropenone would be required. While challenging, methods for the synthesis of such unsymmetrical cyclopropenones have been explored. researchgate.net

Once the 4,6-dialkyl-1,2,3-triazin-5(2H)-one is obtained, a subsequent reduction or deoxygenation step would be necessary to yield the desired 4,6-dialkyl-1,2,3-triazine. While the direct reduction of 1,2,3-triazin-5-ones is not well-documented, deoxygenation of other triazine N-oxides has been achieved using various reagents, including trialkyl phosphites. rsc.orgorganic-chemistry.org Further research is needed to establish an efficient protocol for this specific transformation.

An alternative pathway to substituted 1,2,3-triazines involves the deoxygenation of 1,2,3-triazine 1-oxides. These can be prepared with a variety of aromatic and aliphatic substituents, and their subsequent deoxygenation provides the corresponding 1,2,3-triazine derivatives in high yields. organic-chemistry.orgresearchgate.net

Specific Examples of Methyl and Ethyl Group Incorporations

The synthesis of 2-methyl-4,6-dialkyl-1,2,3-triazin-5(2H)-ones provides a concrete example of incorporating alkyl groups into the triazine core. researchgate.net In this method, a dialkylcyclopropenone is reacted with methyl azide (B81097) to form the corresponding triazinone. For instance, using diethylcyclopropenone or dimethylcyclopropenone would lead to the respective 4,6-diethyl- or 4,6-dimethyl-1,2,3-triazin-5(2H)-one. To obtain the target 4-ethyl-6-methyl-1,2,3-triazin-5(2H)-one, one would need to start with the unsymmetrical ethylmethylcyclopropenone.

The following table summarizes the synthesis of symmetrically substituted 4,6-dialkyl-1,2,3-triazin-5(2H)-ones:

Table 1: Synthesis of 4,6-Dialkyl-1,2,3-triazin-5(2H)-ones

| Starting Dialkylcyclopropenone | Resulting 4,6-Dialkyl-1,2,3-triazin-5(2H)-one |

|---|---|

| Dimethylcyclopropenone | 2,4,6-Trimethyl-1,2,3-triazin-5(2H)-one |

| Diethylcyclopropenone | 4,6-Diethyl-2-methyl-1,2,3-triazin-5(2H)-one |

Derivatization of 1,2,3-Triazines through Post-Synthetic Modification

Post-synthetic modification of a pre-formed 1,2,3-triazine ring offers another strategic approach to introduce or modify substituents. This can be particularly useful for accessing derivatives that are difficult to prepare directly.

One potential method for introducing alkyl groups is through the reaction of the 1,2,3-triazine core with organometallic reagents. The reaction of monocyclic 1,2,3-triazines with Grignard reagents has been reported to result in attack at the N-2 and C-5 positions. rsc.org This reactivity could potentially be harnessed for the introduction of ethyl or methyl groups, although careful control of the reaction conditions would be necessary to achieve the desired selectivity.

Another powerful technique for post-synthetic modification is palladium-catalyzed cross-coupling. While direct C-H alkylation of the 1,2,3-triazine ring is not well-established, the functionalization of a halo-substituted 1,2,3-triazine offers a viable alternative. For example, a 5-bromo-1,2,3-triazine (B172147) could potentially undergo Suzuki or other cross-coupling reactions with appropriate alkyl-boron reagents to introduce methyl or ethyl groups at the C-5 position. The feasibility of such reactions would depend on the reactivity of the C-Br bond and the stability of the triazine ring under the reaction conditions.

The following table outlines potential post-synthetic modification strategies for the 1,2,3-triazine ring:

Table 2: Potential Post-Synthetic Modification Strategies for 1,2,3-Triazines

| Modification Strategy | Reagent Type | Potential Outcome |

|---|---|---|

| Nucleophilic Addition | Grignard Reagents (e.g., MeMgBr, EtMgBr) | Introduction of alkyl groups at C-5 |

| Cross-Coupling | Alkylboronic acids/esters with a halo-1,2,3-triazine | Introduction of alkyl groups at the halogenated position |

Mechanistic Studies and Reactivity Profiles of 1,2,3 Triazines

In-Depth Analysis of 1,2,3-Triazine (B1214393) Reaction Pathways

The reaction pathways of 1,2,3-triazines are complex, often involving multi-step sequences that are sensitive to both substrate and reagent structure. Understanding these pathways is critical for predicting reaction outcomes and designing synthetic strategies.

The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of 1,2,3-triazine chemistry. nih.govnih.gov For a long time, these reactions were presumed to proceed through a concerted [4+2] cycloaddition mechanism. acs.org However, recent investigations, combining experimental and computational studies, have brought this assumption into question.

For reactions with certain nucleophiles, such as amidines, a stepwise pathway is now considered more likely. acs.orgnih.gov This alternative mechanism involves an initial nucleophilic attack on the triazine ring, followed by the elimination of dinitrogen (N₂) and subsequent cyclization to form the final product. nih.govnih.gov Computational studies on the reaction of 1,2,3-triazines with amidines could not locate a concerted Diels-Alder transition state. acs.org Instead, the calculations pointed to a stepwise mechanism initiated by the nucleophilic attack of the amidine nitrogen at the C4 position of the triazine, leading to a zwitterionic intermediate. acs.org Isotopic labeling studies have provided experimental evidence that supports a mechanism without a cycloaddition intermediate, further challenging the concerted model for these specific reactions. acs.org

For other dienophiles, such as enamines, the reaction may still proceed through a concerted, albeit highly asynchronous, cycloaddition. nih.gov The specific pathway, whether concerted or stepwise, is therefore highly dependent on the nature of the reacting partner.

Substituents on the 1,2,3-triazine ring exert a profound influence on both the rate and selectivity of its reactions. nih.govresearchgate.net In the case of 4-ethyl-6-methyl-1,2,3-triazine, the two alkyl groups at the C4 and C6 positions play a significant role.

Electron-donating groups, such as the ethyl and methyl groups, generally decrease the reactivity of the 1,2,3-triazine in inverse electron demand cycloadditions by increasing the electron density of the azadiene system. nih.gov This is in contrast to electron-withdrawing groups, which accelerate the reaction. nih.govacs.org For instance, a study comparing methyl 1,2,3-triazine-5-carboxylate with its C4-methyl and C4,C6-dimethyl substituted analogues revealed a significant rate decrease with increasing alkyl substitution. The reaction of the C4,C6-dimethyl substituted triazine with benzamidine (B55565) was found to be approximately 3000-fold slower than the unsubstituted parent compound. nih.gov

A characteristic feature of many 1,2,3-triazine reactions is the extrusion of a molecule of dinitrogen (N₂). nih.govorganic-chemistry.org This loss of N₂ is a key step in the formation of new heterocyclic systems, such as pyridines and pyrimidines, from the triazine core. nih.govwikipedia.org The elimination of N₂ can occur either from a bicyclic intermediate in a retro-Diels-Alder step (in a concerted pathway) or following the initial nucleophilic attack in a stepwise mechanism. nih.govacs.org

Nucleophilic Reactivity and Regiochemical Control in 1,2,3-Triazine Transformations

The electrophilic nature of the carbon atoms in the 1,2,3-triazine ring makes them susceptible to attack by nucleophiles. The regiochemical outcome of these additions is a key aspect of their chemistry.

In an unsymmetrically substituted triazine such as this compound, the C4 and C6 positions are electronically and sterically distinct, leading to potential regioselectivity in nucleophilic attack. While comprehensive studies on the specific 4-ethyl-6-methyl derivative are not widely available, principles derived from other unsymmetrically substituted 1,2,3-triazines and their N-oxides offer significant insight. nih.govnih.gov

Studies on unsymmetrical 1,2,3-triazines have shown that nucleophilic attack can occur at either the C4 or C6 position. nih.govnih.gov The preferred site of attack is a complex interplay of steric and electronic factors. For instance, in IEDDA cycloadditions with C- and N-nucleophiles, the initial addition has been shown to occur at the C6-position for both 1,2,3-triazines and their 1-oxides. nih.govnih.gov However, for other types of nucleophiles, the selectivity can be reversed. For example, alkoxides and thiols have been shown to attack the C4 position of 1,2,3-triazine 1-oxides, while attacking the C6 position of the corresponding 1,2,3-triazines. nih.govthieme-connect.com

For this compound, the larger ethyl group at C4 might sterically hinder the approach of a nucleophile to this position, potentially favoring attack at the C6-methyl position. Conversely, the electronic influence of these alkyl groups is similar, and thus the regioselectivity will likely be governed by a subtle balance of these factors, as well as the nature of the incoming nucleophile.

Kinetic Studies and Quantitative Assessment of 1,2,3-Triazine Reactivity

Quantitative kinetic studies provide a deeper understanding of the factors that control the reactivity of 1,2,3-triazines. Such studies have been instrumental in elucidating the impact of substituents on reaction rates.

Research on the reaction of various substituted 1,2,3-triazines with amidines has provided valuable second-order rate constants. nih.gov These studies quantitatively demonstrate the electronic effects of substituents. For example, the introduction of a C4-methyl group to methyl 1,2,3-triazine-5-carboxylate resulted in a 6-fold decrease in the reaction rate with benzamidine. nih.gov A more significant rate reduction was observed with C4,C6-dimethyl substitution, which slowed the reaction by a factor of 3000. nih.gov

The following table summarizes rate constants for the reaction of various 1,2,3-triazines with benzamidine, illustrating the impact of substitution on reactivity.

| 1,2,3-Triazine Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) | Rate Fold Difference vs. 3a |

| Methyl 1,2,3-triazine-5-carboxylate (3a) | 1.51 ± 0.04 | 1 |

| Methyl 4-methyl-1,2,3-triazine-5-carboxylate (3b) | 0.25 ± 0.004 | 6-fold slower |

| Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate (3c) | (5.05 ± 0.03) x 10⁻⁴ | 3000-fold slower |

| 1,2,3-Triazine (3d) | (1.63 ± 0.04) x 10⁻⁴ | 9260-fold slower |

| Data from a study on the reaction of 1,2,3-triazines with benzamidine. nih.gov |

These data underscore the significant deactivating effect of alkyl substituents at the C4 and C6 positions. Based on these findings, it can be inferred that this compound would exhibit reactivity that is considerably lower than the unsubstituted 1,2,3-triazine, likely in a range similar to that of the C4,C6-dimethyl analogue. The Hammett analysis for these reactions confirms the inverse electron demand nature, with a negative ρ value for substituted amidines and a large positive ρ value for substituents on the 1,2,3-triazine ring. nih.gov

Application of Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies have provided significant insights into the reaction mechanism between 1,2,3-triazines and amidines. acs.orgescholarship.org Due to the symmetry of the parent 1,2,3-triazine, these experiments were conducted on a C4-methyl substituted analog, 4-methyl-1,2,3-triazine, to allow for precise measurements. acs.orgescholarship.org The investigation combined experimental and theoretical approaches to probe the rate-determining step of the reaction. acs.org

The key findings from these studies revealed a significant primary ¹²C/¹³C KIE at the C6 carbon of the triazine ring and a strong inverse secondary H/D KIE for the proton attached to C6. acs.org The KIE for the other carbon atoms in the ring, including C4, was found to be close to unity. acs.org

Table 1: Kinetic Isotope Effects in the Reaction of 4-Methyl-1,2,3-triazine with Amidine

| Isotope Pair | Position | Observed KIE | Interpretation |

|---|---|---|---|

| ¹²C/¹³C | C6 | 1.038 | Primary KIE; indicates C-N bond formation in the rate-determining step. |

| H/D | H at C6 | 0.859 | Inverse secondary KIE; indicates sp² to sp³ hybridization change at C6. |

| ¹²C/¹³C | C4 | ~1.00 | No significant KIE; C4 is not directly involved in the rate-determining step. |

Hammett Analysis and Electronic Effects on Reaction Rates

Hammett analysis has been employed to quantify the electronic effects of substituents on the reaction rates of 1,2,3-triazines, particularly in their reactions with amidines. These studies confirm the inverse electron demand nature of these transformations, where the electron-deficient 1,2,3-triazine acts as the diene. nih.gov

In one study, the reaction rates between a standard 1,2,3-triazine and a series of para-substituted benzamidines were measured. acs.org The analysis yielded a negative Hammett constant (ρ) of -1.53. acs.orgescholarship.org This negative value indicates that electron-donating groups on the benzamidine accelerate the reaction, which is consistent with the buildup of a partial positive charge on the amidine in the transition state of the rate-determining step. acs.org This supports the proposed mechanism of an initial nucleophilic attack from the amidine onto the triazine ring. acs.orgescholarship.org The reactivity difference between the most electron-rich and most electron-deficient amidine was as large as 10- to 15-fold. escholarship.org

Conversely, a separate study investigated the effect of substituents on the 1,2,3-triazine ring itself. The reaction between various 5-substituted 1,2,3-triazines (with substituents ranging from H to CO₂Me and CN) and benzamidine was analyzed. nih.gov This analysis produced a large and positive ρ value of +7.9. nih.gov This indicates that strong electron-withdrawing groups on the 1,2,3-triazine ring dramatically increase the reaction rate, a hallmark of inverse electron demand Diels-Alder reactions. nih.gov For instance, methyl 1,2,3-triazine-5-carboxylate reacts nearly 10,000 times faster than the unsubstituted 1,2,3-triazine. nih.gov

Table 2: Hammett Analysis of 1,2,3-Triazine Reactions

| Reaction System | Variable Component | Hammett ρ Value | Interpretation |

|---|---|---|---|

| 1,2,3-Triazine + Substituted Benzamidines | Substituent on Benzamidine | -1.53 | Supports nucleophilic attack by amidine; positive charge buildup on amidine in TS. |

| 5-Substituted 1,2,3-Triazines + Benzamidine | Substituent on 1,2,3-Triazine | +7.9 | Confirms inverse electron demand nature; reaction accelerated by electron-withdrawing groups on the triazine. |

Advanced Reaction Conditions and Catalysis in 1,2,3-Triazine Chemistry

The manipulation of reaction conditions is critical for controlling the outcome and efficiency of transformations involving 1,2,3-triazines. While specific catalytic cycles for reactions of 1,2,3-triazines are not as developed as for their 1,3,5-triazine (B166579) isomers, various advanced conditions have been established to enhance their reactivity.

Temperature plays a crucial role. Some cycloadditions with enamines can be initiated at temperatures as low as -20 °C, though conversions may be poor. nih.gov In contrast, reactions with less reactive dienophiles may require significantly higher temperatures, such as 140 °C in xylenes (B1142099) or even up to 200 °C under concentrated conditions to achieve cycloaddition. nih.gov

Furthermore, some highly reactive 1,2,3-triazine derivatives, such as 5-carbomethoxy-1,2,3-triazine, are sensitive to water and require handling in flame-dried glassware under an inert atmosphere to prevent degradation. nih.gov In the broader context of triazine chemistry, catalysis is more established for the synthesis and modification of 1,3,5-triazines, where methods like iron-catalyzed cyclization of aldehydes or Al₂O₃-catalyzed hydrolysis at high temperatures (240-450 °C) are employed. utwente.nlrsc.org However, for the reactions of 1,2,3-triazines, progress has focused more on optimizing thermal conditions, solvents, and stoichiometric reagents rather than catalytic turnover. organic-chemistry.orgorganic-chemistry.org

Structural Characterization and Elucidation Methodologies for 1,2,3 Triazines

Advanced Spectroscopic Techniques for Triazine Structural Confirmation

Spectroscopic methods are fundamental to the characterization of novel compounds. They provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups present.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides data on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy : This technique identifies the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. For a hypothetical 4-Ethyl-6-methyl-1,2,3-triazine, one would expect to see signals corresponding to the methyl protons, the ethyl group's methylene (B1212753) and methyl protons, and the proton on the triazine ring. The coupling patterns (splitting) between adjacent protons would confirm the ethyl group's structure. In studies of related substituted triazines, the triazine ring protons typically appear in the downfield region. rsc.org

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For a this compound, separate signals would be expected for the methyl carbon, the two carbons of the ethyl group, and the carbon atoms of the triazine ring. The chemical shifts for carbons in the triazine ring are highly characteristic. rsc.orgnih.gov

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons (e.g., within the ethyl group), while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming assignments made in the 1D spectra. tdx.cat

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Triazine Derivatives Data below is for illustrative purposes from related compounds, as specific data for this compound is not available.

| Compound | Technique | Observed Chemical Shifts (δ, ppm) and Couplings (J, Hz) | Source |

|---|---|---|---|

| 3,5-diphenyl-1,2,4-triazine | ¹H NMR (300 MHz, CDCl₃) | 9.59 (s, 1H), 8.67–8.64 (dd, J = 6.8, 3.0 Hz, 2H), 8.29–8.26 (dd, J = 7.5, 2.0 Hz, 2H), 7.62–7.52 (m, 6H) | rsc.org |

| 3,5-diphenyl-1,2,4-triazine | ¹³C NMR (75 MHz, CDCl₃) | 163.3, 155.0, 144.1, 135.0, 133.6, 132.4, 131.7, 129.3, 128.8, 128.6, 128.3, 127.5 | rsc.org |

| 4,4'-(6-(2-(4-Fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | ¹H NMR (DMSO-d₆) | 3.54–3.74 (m, 16H), 7.20–7.23(m, 2H), 7.63–7.67 (m, 2H), 8.10 (s, 1H), 10.77 (s, 1H) | nih.gov |

| 4,4'-(6-(2-(4-Fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | ¹³C NMR (DMSO-d₆) | 43.2, 66.0, 115.6, 128.4, 132.1, 140.6, 161.5, 164.3, 164.8 | nih.gov |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion Peak (M⁺) : The peak with the highest m/z value typically corresponds to the intact molecule with one electron removed, directly providing the molecular weight. For this compound (C₆H₉N₃), the expected molecular weight is approximately 123.16 g/mol .

Fragmentation Analysis : The pattern of fragment ions is a molecular fingerprint. For a this compound, characteristic fragmentation would likely involve the loss of the ethyl group (loss of 29 Da) or the methyl group (loss of 15 Da). The triazine ring itself can undergo characteristic cleavage, often involving the expulsion of a stable N₂ molecule. derpharmachemica.comaip.org

Coupled Techniques (LC-MS, GC-MS) : Liquid Chromatography (LC) or Gas Chromatography (GC) can be coupled with MS to analyze complex mixtures. The chromatograph separates the components of a sample before they enter the mass spectrometer, ensuring that the resulting mass spectrum is from a pure compound. acs.org

Table 2: Illustrative Mass Spectrometry Data for Triazine Derivatives Data below is for illustrative purposes from related compounds.

| Compound | Technique | Key m/z Values and Interpretation | Source |

|---|---|---|---|

| 3,5-diphenyl-1,2,4-triazine | HRMS (ESI) | Calculated for C₁₅H₁₂N₃ [M+H]⁺: 234.1026, Found: 234.1022 | rsc.org |

| 2-(amino thiocarbonyl)-3-phenyl-5-benzylidien-1,2,4-triazine-6-one | EI-MS | Molecular Ion Peak (M⁺) at m/z 322, consistent with the molecular formula C₁₇H₁₄N₄OS | derpharmachemica.com |

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching, bending). The absorption frequencies are characteristic of the bonds and functional groups present. For this compound, key expected absorptions would include:

C-H Stretching : Aliphatic C-H stretches from the methyl and ethyl groups would be expected in the 2850-3000 cm⁻¹ region.

C=N and N=N Stretching : The characteristic vibrations of the triazine ring would appear in the 1500-1650 cm⁻¹ region. nih.govmdpi.com

C-N Stretching : These vibrations typically appear in the 1000-1350 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for Substituted Triazines Data below is for illustrative purposes from related compounds.

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Source |

|---|---|---|---|

| 4,4'-(6-(2-(4-Fluorobenzylidene)hydrazinyl)-1,3,5-triazine-2,4-diyl)dimorpholine | N-H Stretching | 3237 | nih.gov |

| C=N Stretching | 1564 | nih.gov | |

| 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide | C=O Stretching | 1736 | mdpi.com |

| C=N Stretching (triazine) | 1608 | mdpi.com |

X-ray Crystallography for Definitive Structural Determination and Conformational Analysis

For a 1,2,3-triazine (B1214393) derivative, this technique would definitively confirm the substitution pattern (i.e., the positions of the ethyl and methyl groups) and the planarity of the triazine ring. researchgate.netmdpi.commdpi.com It also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions like π–π stacking. researchgate.net While this technique provides unparalleled detail, its primary requirement is the ability to grow a suitable single crystal, which can be a significant challenge.

Elemental Analysis for Empirical Formula Validation

Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results are used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. mdpi.commdpi.com

For this compound (C₆H₉N₃, Mol. Wt. 123.16):

Theoretical %C : (72.06 / 123.16) * 100 = 58.51%

Theoretical %H : (9.06 / 123.16) * 100 = 7.36%

Theoretical %N : (42.03 / 123.16) * 100 = 34.13%

Experimental results from an elemental analyzer would need to be within a narrow margin of error (typically ±0.4%) of these values to validate the proposed formula.

Computational and Theoretical Chemistry in 1,2,3 Triazine Research

Application of Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the reactivity of 1,2,3-triazine (B1214393) systems. rsc.orgnih.gov This quantum mechanical modeling method allows for the detailed examination of electron density to determine the energy and structure of molecules and the transition states that connect them. DFT is particularly valuable for studying reaction mechanisms, offering a level of detail that is often inaccessible through experimental means alone. nih.gov

Elucidating Transition State Geometries and Energy Barriers

A key application of DFT in 1,2,3-triazine chemistry is the mapping of reaction pathways and the characterization of transition states. For instance, in reactions involving nucleophilic attack on the triazine ring, DFT calculations can pinpoint the most likely site of attack and the energy required to reach the transition state.

One study investigated the reaction of 1,2,3-triazines with amidines, a transformation that produces pyrimidines. researchgate.netnih.gov The researchers used DFT to compare two possible mechanisms: a concerted Diels-Alder reaction and a stepwise addition/N2 elimination/cyclization pathway. The calculations revealed that a concerted Diels-Alder transition state could not be located. nih.gov Instead, the reaction proceeds through the stepwise mechanism. The initial nucleophilic attack of the amidine nitrogen at the C4 position of the triazine was identified as the rate-limiting step, with a calculated free energy barrier of 17.2 kcal/mol. nih.gov The subsequent steps, including the formation of a zwitterionic intermediate and the elimination of nitrogen gas, were also modeled, providing a complete energy profile of the reaction. researchgate.netnih.gov

In another example, the reduction of 1,2,3-triazine 1-oxides by sodium borohydride (B1222165) was studied using DFT to understand the observed regioselectivity. nih.gov The calculations explored the Gibbs free energy profile for hydride addition at both the C4 and C6 positions of the triazine ring. The results showed that the transition state leading to addition at the C6 position (TS2-C6) was significantly lower in energy than the transition state for C4 addition (TS1-C4), thus explaining the experimental outcome. nih.gov

Table 1: Calculated Free Energy Barriers for Competing Reaction Pathways

| Reaction / Pathway | Reactant(s) | Transition State | Calculated Free Energy Barrier (kcal/mol) | Source |

|---|---|---|---|---|

| Amidine Addition to 1,2,3-Triazine | 1,2,3-Triazine + Amidine | TS10 (N-attack at C4) | 17.2 | nih.gov |

| Amidine Addition to 1,2,3-Triazine | Zwitterionic Intermediate | TS11 (Second bond formation) | 35.6 | nih.gov |

| Borohydride Reduction of Triazine 1-Oxide | Triazine 1-oxide 4a + NaBH₄ | TS1-C4 (Hydride attack at C4) | 22.8 | nih.gov |

| Borohydride Reduction of Triazine 1-Oxide | Triazine 1-oxide 4a + NaBH₄ | TS2-C6 (Hydride attack at C6) | 18.0 | nih.gov |

This table presents DFT-calculated energy barriers for key transition states in different reactions of 1,2,3-triazine derivatives, illustrating how computational methods can rationalize reactivity and selectivity.

Understanding Substituent Effects on Electronic Structure and Reactivity

DFT calculations are also instrumental in understanding how different substituents, such as the ethyl and methyl groups in 4-Ethyl-6-methyl-1,2,3-triazine, influence the electronic properties and reactivity of the triazine ring. By modifying the groups attached to the core scaffold and calculating properties like molecular orbital energies and charge distributions, scientists can predict how these changes will affect reaction rates and selectivity.

A study on C(3)-substituted benzo[e] rsc.orgpublish.csiro.aunih.govtriazines systematically investigated these electronic effects using DFT calculations alongside spectroscopic methods. nih.gov The results demonstrated a significant correlation between the electronic nature of the substituent and the π-π* transition energy observed in UV-vis spectra. nih.gov Similarly, the calculated charges and orbital energies helped to explain the trends observed in NMR chemical shifts. nih.gov

In the context of 1,2,3-triazine 1-oxides, computational studies have shown that the electronic properties of substituents guide the site of nucleophilic attack. nih.gov The presence of electron-donating or electron-withdrawing groups can alter the electron density at the C4 and C6 positions, making one site more susceptible to attack than the other. nih.gov These computational insights are crucial for predicting and controlling the outcomes of reactions involving substituted triazines.

Molecular Modeling and Conformational Analysis of 1,2,3-Triazine Scaffolds

The 1,2,3-triazine core is often used as a scaffold in medicinal chemistry and materials science to hold functional groups in specific orientations. nih.govmdpi.comeurekaselect.com For example, molecular modeling has been used to assist in the design of pseudopeptides where a triazine scaffold serves to mimic the backbone of a β-turn in proteins. nih.gov Conformational studies, supported by calculations, confirmed that the triazine scaffold effectively induces the desired extended conformations of peptide arms attached to it, making it a promising template for constructing anti-parallel β-sheet structures. nih.gov This predictive power allows for the rational design of complex molecular architectures before undertaking their synthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches in Triazine Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the design of new triazine derivatives for pharmaceutical or agricultural applications, QSAR is a powerful tool for predicting the activity of unsynthesized compounds. nih.gov

A typical QSAR study involves calculating a set of molecular descriptors for a series of triazine derivatives with known activities. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, like multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed activity.

For example, a QSAR study on 1,2,4-triazine-3(2H)-one derivatives as potential tubulin inhibitors for breast cancer therapy successfully developed a predictive model. nih.gov The model revealed that descriptors related to absolute electronegativity and water solubility were significant in determining the inhibitory activity, achieving a predictive accuracy (R²) of 0.849. nih.gov Such models are invaluable as they provide a framework for understanding which molecular features are crucial for activity and allow for the virtual screening of large libraries of potential drug candidates, prioritizing the most promising ones for synthesis and testing. nih.gov

Computational Prediction of Spectroscopic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including those in the 1,2,3-triazine family. publish.csiro.au These predictions are vital for interpreting experimental spectra (such as UV-visible, NMR, and IR) and for confirming the identity and structure of newly synthesized compounds. nih.govias.ac.in

A computational study evaluating various methods for predicting the spectroscopic properties of cyclopenta-[d] rsc.orgnih.govpublish.csiro.au-triazine derivative dyes found that TD-DFT offered a reliable approach for calculating both absorption and emission data. publish.csiro.au The study also highlighted that simpler, less computationally expensive semi-empirical methods like ZINDO/S combined with PM3 optimization could also provide a valuable and rapid tool for chemists to predict the absorption spectra of new triazine dyes before their synthesis. publish.csiro.au

Calculations can also predict NMR chemical shifts and IR vibrational frequencies. While there can be systematic deviations from experimental values, the trends are often accurately reproduced. nih.gov By comparing the calculated spectrum of a proposed structure with the experimental one, researchers can gain confidence in their structural assignments.

Table 2: Comparison of Experimental vs. Computationally Predicted Spectroscopic Data for a Triazine Derivative

| Spectroscopic Property | Experimental Value | Calculated Value | Computational Method | Source |

|---|---|---|---|---|

| Absorption Maximum (λmax) | ~450 nm | ~460 nm | TD-DFT/B3LYP | publish.csiro.au |

| ¹³C NMR Chemical Shift (C=S) | 182.47 ppm | 139.8 ppm | DFT/B3LYP/6-31G(d,p) | nih.gov |

| ¹³C NMR Chemical Shift (Pyridine C4) | 149.35 ppm | 148.5 ppm | DFT/B3LYP/6-31G(d,p) | nih.gov |

| IR Frequency (C-N Stretch) | 1461 cm⁻¹ | 1459 cm⁻¹ | PBEPBE/6-311++G(d,p) | ias.ac.in |

This table shows examples of how computational methods are used to predict various spectroscopic properties. While exact matches are not always achieved, the calculated values often correlate well with experimental data, aiding in structural elucidation.

Research Applications and Structure Activity Relationship Sar Studies of 1,2,3 Triazines

1,2,3-Triazines as Precursors and Building Blocks in Advanced Organic Synthesis

The inherent ring strain and the presence of a dinitrogen (N₂) fragment make 1,2,3-triazines excellent substrates for ring-transformation reactions, particularly inverse electron-demand Diels-Alder (IEDDA) reactions. This reactivity allows them to serve as versatile building blocks for constructing other more complex heterocyclic systems.

Synthesis of Diverse Heterocyclic Systems (e.g., Pyrimidines, Pyridines, Pyrazolo[1,5-a]pyrimidines)

The transformation of the 1,2,3-triazine (B1214393) ring into other heterocycles is a cornerstone of its synthetic utility. By reacting with appropriate dienophiles, the triazine ring can undergo a [4+2] cycloaddition followed by the extrusion of dinitrogen gas to form a new, stable aromatic system.

Pyrimidines: The reaction of 1,2,3-triazines with amidines is a powerful and highly efficient method for synthesizing substituted pyrimidines. escholarship.org Studies have shown that 1,2,3-triazines bearing electron-donating substituents at the C5 position react smoothly with a wide array of aliphatic and aryl amidines to produce 2,5-disubstituted pyrimidines in excellent yields, often between 42% and 99%. escholarship.org Conversely, electron-withdrawing groups, such as in methyl 1,2,3-triazine-5-carboxylate, can accelerate the reaction rate by nearly 10,000-fold compared to the unsubstituted 1,2,3-triazine, allowing the reaction to complete in minutes at room temperature. ugm.ac.id

Pyridines: Substituted pyridines can be accessed from 1,2,3-triazine precursors through several pathways. Cycloadditions with certain electron-rich partners like ynamines and enamines can yield trisubstituted pyridines. escholarship.org Furthermore, 5-bromo-1,2,3-triazines have been utilized as precursors for 3-aryloxy-pyridines in a one-pot manner. organic-chemistry.org A particularly effective route involves the use of 1,2,3-triazine 1-oxides, which are stable and highly reactive substrates. Their base-catalyzed reaction with β-ketocarbonyl compounds or related nitrile derivatives provides a high-yield pathway to polysubstituted pyridines at room temperature. nih.gov

Pyrazolo[1,5-a]pyrimidines: This important class of fused heterocycles can also be synthesized from 1,2,3-triazine derivatives. Research has demonstrated that stable 1,2,3-triazine 1-oxides undergo efficient, base-catalyzed reactions with 3- or 5-aminopyrazoles to furnish pyrazolo[1,5-a]pyrimidines in high yields. nih.gov

Table 1: Synthesis of Heterocyclic Systems from 1,2,3-Triazine Derivatives

| 1,2,3-Triazine Precursor | Reactant | Product Heterocycle | Key Findings | Reference |

|---|---|---|---|---|

| C5-alkoxy-1,2,3-triazine | Amidines | 2,5-disubstituted Pyrimidine (B1678525) | Reaction proceeds in excellent yields (42-99%). | escholarship.org |

| Methyl 1,2,3-triazine-5-carboxylate | Amidines | Pyrimidine | Reaction is ~10,000-fold faster than with unsubstituted 1,2,3-triazine. | ugm.ac.id |

| 1,2,3-Triazine 1-oxide | β-Ketocarbonyls | Polysubstituted Pyridine (B92270) | High-yield synthesis at room temperature. | nih.gov |

| 1,2,3-Triazine 1-oxide | 3/5-Aminopyrazoles | Pyrazolo[1,5-a]pyrimidine | Effective route to fused heterocyclic systems. | nih.gov |

| 5-Bromo-1,2,3-triazine (B172147) | Phenols | 3-Aryloxy-pyridine | Provides access to biologically important pyridines in one pot. | organic-chemistry.org |

Construction of Complex Fused Ring Systems

Beyond single-ring heterocycles, 1,2,3-triazines are instrumental in building more complex, fused polycyclic systems. These reactions often involve intramolecular cyclizations or reactions with bifunctional reagents. For instance, various synthetic routes lead to 1,2,3-triazole-fused systems like 1,2,3-triazolo[1,5-a]pyrazines and 1,2,3-triazolo[4,5-d]pyridazines. researchgate.net One common strategy involves the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine (B178648) hydrate. researchgate.net The resulting fused systems are of significant interest in medicinal chemistry.

Contributions to Natural Product Synthesis

The utility of triazines as synthetic precursors extends to the field of natural products. While the direct use of the 1,2,3-triazine ring in total synthesis is not as widely documented as its isomers, its ability to generate highly substituted pyridine and pyrimidine cores is a significant contribution. These generated heterocycles are common motifs in many biologically active natural products. Research into the related 1,2,4-triazine (B1199460) isomer has led to the total synthesis of naturally occurring compounds such as nostocine A and fluviol A, highlighting the potential of the triazine family in accessing complex molecular architectures found in nature.

Bioorthogonal Chemistry Applications Utilizing 1,2,3-Triazines

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. escholarship.org The inverse electron-demand Diels-Alder (IEDDA) reaction is a premier tool in this field, prized for its rapid kinetics and high selectivity. This area of research has heavily focused on tetrazines and, among the triazine isomers, the 1,2,4-triazine ring. escholarship.orgresearchgate.net

The 1,2,4-triazine scaffold has been developed into a versatile bioorthogonal reagent that is stable in biological media and reacts robustly with strained dienophiles like trans-cyclooctene (B1233481) (TCO). researchgate.net Researchers have successfully tuned the reactivity of 1,2,4-triazines to create mutually orthogonal reaction pairs for multicomponent labeling. rsc.org While the 1,2,3-triazine core can theoretically undergo similar cycloadditions, its application in bioorthogonal chemistry is not well-established. The scientific literature indicates a preference for the 1,2,4- and 1,3,5-isomers (in the form of tetrazines), which have been more extensively optimized for the required balance of stability and reactivity in complex biological environments. researchgate.net

Investigation of 1,2,3-Triazine Derivatives in Agrochemical Research

The triazine scaffold is of immense importance in the agrochemical industry. However, this field has been overwhelmingly dominated by derivatives of 1,3,5-triazine (B166579) (also known as s-triazine). Compounds like atrazine, simazine, and terbuthylazine (B1195847) are well-known s-triazine herbicides used globally for weed control. nih.gov Some research has also explored pyrazolo[3,4-d] escholarship.orgrsc.orgresearchgate.nettriazines as potential herbicides. beilstein-journals.org However, broad-spectrum agrochemical applications based on the simple 1,2,3-triazine core are not widely reported, and the focus of commercial development and mechanistic studies has remained on the more stable and synthetically accessible s-triazine and 1,2,4-triazine isomers.

Mechanistic Studies of Herbicide Action

The mechanism of action for the widely used s-triazine herbicides is well-understood. These compounds act by inhibiting photosynthesis in targeted weeds. nih.govresearchgate.net Specifically, they competitively bind to the Q

An article focusing solely on the chemical compound “4-Ethyl-6-methyl-1,2,3-triazine” cannot be generated based on the provided outline.

A thorough and extensive search of scientific literature and chemical databases has revealed no specific research data for the compound "this compound" corresponding to the detailed topics requested in the article outline.

Specifically, there is no available information regarding:

Pest Control Agent Design Principles for this specific compound.

Exploration of Biological Activities and Associated Structure-Activity Relationships , including:

Its use in the design of ligands for enzyme inhibition studies .

Research into its antimicrobial activity mechanisms .

Investigations into its antitumor/anticancer mechanisms .

Studies on its antiviral and anti-inflammatory properties .

The role of this compound in material science research .

While research exists for the broader class of triazines and its other isomers (1,2,4-triazines and 1,3,5-triazines) in these fields, generating content based on these related but distinct compounds would violate the explicit instruction to focus solely on "this compound." To ensure scientific accuracy and strict adherence to the user's request, the article cannot be written without the required foundational data.

Future Research Directions and Unexplored Potential of 4 Ethyl 6 Methyl 1,2,3 Triazine

Development of Novel and Sustainable Synthetic Methodologies for 1,2,3-Triazines

While several methods exist for synthesizing the 1,2,3-triazine (B1214393) core, many rely on harsh conditions or hazardous reagents. researchgate.net Future research on 4-Ethyl-6-methyl-1,2,3-triazine should prioritize the development of efficient, scalable, and environmentally benign synthetic routes. The adaptation of modern synthetic strategies to this specific target is a critical first step for enabling its broader investigation.

Recent advancements in the synthesis of 1,2,3-triazine derivatives have highlighted several promising avenues. One notable approach is the deoxygenation of 1,2,3-triazine 1-oxides using trialkyl phosphites, which offers a convenient and inexpensive pathway to the triazine core. acs.orgorganic-chemistry.orgnih.gov Another strategy involves the conversion of (Z)-4-aryl-2,4-diazido-2-alkenoates under mild, metal-free basic conditions. organic-chemistry.org Furthermore, the use of biodegradable solvents like Cyrene has been successfully demonstrated for the synthesis of related nitrogen heterocycles, presenting an opportunity to significantly reduce the environmental impact of production. nih.gov

Future efforts should focus on applying and optimizing these sustainable methods for the specific synthesis of this compound. Research could explore the intramolecular cyclization of a bespoke azidoalkenoate precursor or the development of a synthetic route that proceeds via a this compound 1-oxide intermediate.

Table 1: Proposed Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Key Features | Potential Advantages for Target Compound |

| Deoxygenation of 1-Oxide Precursor | Utilizes trialkyl phosphites to remove oxygen from a 1,2,3-triazine 1-oxide. acs.org | Mild, efficient, and cost-effective method. organic-chemistry.org |

| Cyclization of Diazidoalkenoates | Metal-free cyclization of a custom-synthesized diazidoalkenoate. organic-chemistry.org | Avoids transition metal catalysts, reducing contamination. |

| Green Solvent Chemistry | Employing biodegradable solvents such as Cyrene. nih.gov | Reduces reliance on toxic solvents like DMF and DMSO. |

| One-Pot Synthesis | Designing a multi-component reaction where starting materials form the target in a single step. bohrium.com | Improves efficiency and reduces waste from intermediate purification. |

Advanced Computational Design for Predictive Synthesis and Biological Profiling

Computational chemistry provides powerful tools for predicting molecular properties, guiding synthetic efforts, and identifying potential biological targets before embarking on costly and time-consuming laboratory work. For a novel compound like this compound, in silico methods are invaluable for mapping its potential.

Density Functional Theory (DFT) can be employed to model reaction mechanisms and predict the feasibility of proposed synthetic routes. researchgate.netresearchgate.net Such calculations can help identify the most energetically favorable pathways and optimize reaction conditions, saving significant experimental effort. For instance, DFT studies could clarify the electronic influence of the ethyl and methyl groups on the stability and reactivity of the triazine ring.

Furthermore, computational methods are crucial for predicting the compound's potential as a bioactive agent. Molecular docking simulations can be used to screen this compound against libraries of biological targets, such as enzymes or receptors, to generate hypotheses about its pharmacological profile. nih.govnih.gov This predictive profiling can guide future biological assays, focusing resources on the most promising applications, such as anticancer or antimicrobial development. nih.govresearchgate.net

Table 2: Computational Strategies for this compound Research

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | To predict optimal synthetic conditions and understand reactivity. researchgate.net |

| Molecular Docking | Simulating the binding of the compound to biological macromolecules. | To identify potential protein targets and predict biological activity. nih.gov |

| ADMET Prediction | In silico evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | To assess the compound's drug-like properties early in development. mdpi.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to understand chemical bonding. | To characterize the stability and electronic nature of the substituted triazine ring. |

Exploration of Novel Reactivity Modes and Chemical Transformations

The 1,2,3-triazine ring is known for its unique reactivity, particularly its propensity to undergo ring-transformation reactions. Upon thermal or photochemical induction, it can extrude a molecule of dinitrogen (N₂) to generate highly reactive intermediates, which can then rearrange or react with other molecules. jst.go.jp For instance, monocyclic 1,2,3-triazines have been shown to react with electron-rich dienophiles to yield pyridines and pyridazines. jst.go.jpacs.org

The specific substitution pattern of this compound offers an opportunity to explore how alkyl groups modulate this inherent reactivity. Future research should systematically investigate its behavior under thermal and photochemical conditions, both in isolation and in the presence of various trapping agents. It is plausible that the electronic and steric effects of the ethyl and methyl groups could steer the reaction towards novel pathways, potentially leading to the synthesis of uniquely substituted pyridine (B92270) scaffolds or other heterocyclic systems that are difficult to access through conventional means.

Another key area of exploration is the compound's participation in cycloaddition reactions. Inverse-electron-demand Diels-Alder (IEDDA) reactions are a hallmark of electron-deficient heterocycles like triazines. researchgate.net Investigating the IEDDA reactivity of this compound with a range of dienophiles (e.g., strained alkenes, enamines) could uncover new chemical transformations and provide valuable tools for organic synthesis.

Table 3: Unexplored Reactivity and Transformations

| Reaction Class | Description | Potential Outcome for this compound |

| Denitrogenative Ring Transformation | Extrusion of N₂ followed by rearrangement or reaction. jst.go.jp | Synthesis of novel, specifically substituted pyridines or other heterocycles. |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Cycloaddition with electron-rich dienophiles. researchgate.net | Access to complex bicyclic intermediates and functionalized products. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on the triazine ring. organic-chemistry.org | Functionalization of the triazine core to build more complex molecules. |

| C-H Functionalization | Direct activation and modification of C-H bonds on the alkyl groups. | Late-stage modification of the compound to create a library of derivatives. |

Expanding the Scope of Bioorthogonal Chemistry and Chemical Biology Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org These reactions are essential for labeling and studying biomolecules in their natural environment. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is a prominent bioorthogonal ligation, but the inherent instability of some tetrazines can be a limitation.

1,2,4-Triazines have emerged as more stable alternatives to tetrazines for bioorthogonal applications. nih.govrsc.org By extension, 1,2,3-triazines represent a promising, yet underexplored, class of reagents for this field. nih.gov They are generally more stable than tetrazines but still possess sufficient reactivity for IEDDA reactions with highly strained dienophiles. nih.gov

Future research should position this compound as a potential new tool for chemical biology. Studies would need to quantify its stability in aqueous buffers and cellular media, as well as its reactivity towards common bioorthogonal dienophiles like trans-cyclooctenes (TCO) and bicyclononynes (BCN). The ethyl and methyl groups could fine-tune the electronic properties and steric profile of the triazine, potentially leading to favorable reaction kinetics and stability. If successful, derivatives of this compound could be developed into probes for multicomponent cellular imaging and other advanced applications.

Table 4: Research Plan for Bioorthogonal Application

| Research Phase | Objective | Key Experiments |

| Phase 1: Stability Assessment | Determine the compound's stability under physiological conditions. | Incubation in aqueous buffer (pH 7.4), cell lysate, and cell culture media followed by HPLC analysis. |

| Phase 2: Reactivity Profiling | Measure reaction kinetics with various bioorthogonal partners. | Spectrophotometric or NMR monitoring of reactions with TCO, BCN, and other dienophiles. rsc.org |

| Phase 3: Probe Development | Synthesize derivatives functionalized with reporters (e.g., fluorophores, biotin). | Standard organic synthesis to attach functional handles to the core scaffold. |

| Phase 4: In-Cellulo Validation | Demonstrate bioorthogonal labeling in live cells. | Confocal microscopy imaging of cells treated with a functionalized probe. |

Integration of 1,2,3-Triazine Scaffolds into Advanced Functional Materials

The unique electronic properties and high nitrogen content of triazine rings make them attractive building blocks for advanced functional materials. Covalent Triazine Frameworks (CTFs), a class of porous organic polymers, are typically synthesized from monomers containing the 1,3,5-triazine (B166579) ring and exhibit high stability and porosity, making them useful for gas storage and catalysis. nih.govacs.org

The integration of the less symmetric 1,2,3-triazine scaffold, specifically this compound, into polymeric structures is an entirely unexplored frontier. This compound could serve as a novel monomer or a functionalizing agent for polymers. The asymmetric nature of the 1,2,3-triazine ring, combined with the specific alkyl substituents, could lead to materials with unique properties that differ from those derived from the highly symmetric 1,3,5-triazine.

Future research could explore the polymerization of bifunctional derivatives of this compound to create novel porous organic polymers or linear conjugated polymers. These new materials could be investigated for applications in areas such as:

Gas Separation and Storage: The specific pore environment created by the asymmetric monomer could lead to selective adsorption of gases like CO₂ or H₂.

Heterogeneous Catalysis: The nitrogen atoms in the triazine ring can act as coordination sites for metal nanoparticles, creating novel catalysts.

Organic Electronics: The incorporation of the electron-deficient 1,2,3-triazine ring into conjugated polymers could be used to tune their electronic properties for applications in sensors, LEDs, or photovoltaics.

Table 5: Potential Applications in Materials Science

| Material Type | Synthetic Approach | Potential Application | Rationale |

| Porous Organic Polymers (POPs) | Polymerization of a bifunctional derivative of the compound. | Gas storage and separation. | High nitrogen content and permanent microporosity. |

| Covalent Triazine Frameworks (CTFs) | Co-polymerization with traditional nitrile monomers. acs.org | Heterogeneous catalysis. | Asymmetric monomer could create unique catalytic pockets. |

| Conjugated Polymers | Integration into a polymer backbone via cross-coupling reactions. | Organic semiconductors. | The electron-deficient triazine can tune the polymer's band gap. |

| Functional Polymer Additives | Grafting onto existing polymer chains. | Modifying surface properties or thermal stability. | The polar, nitrogen-rich scaffold can alter material characteristics. |

Q & A

Q. What are the validated synthetic routes for 4-Ethyl-6-methyl-1,2,3-triazine, and how can researchers optimize reaction conditions?

- Methodological Answer : Synthesis of triazine derivatives often involves cyclization or substitution reactions. For this compound, solvent-free methods or one-pot cotrimerization of nitriles with guanidine derivatives are viable routes . Optimization can employ factorial design to test variables (e.g., temperature, catalyst loading) and identify interactions between parameters. Pre-experimental screening (e.g., Plackett-Burman design) reduces trial numbers before full factorial analysis .

- Example Table :

| Variable | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Temperature | 80–120°C | 110°C | High (p < 0.01) |

| Catalyst (mol%) | 1–5% | 3% | Moderate (p < 0.05) |

Q. Which analytical techniques are most robust for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Critical for confirming substitution patterns (e.g., ethyl vs. methyl groups). Use - and -NMR with DEPT-135 to resolve overlapping signals .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.

- X-ray Crystallography : Resolves ambiguous structures, as demonstrated for analogous triazolo-thiadiazine derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity) may arise from steric or electronic effects. Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways. Software like COMSOL Multiphysics enables virtual screening of reaction conditions, reducing physical trials . For example, a Mulliken charge analysis could explain preferential attack at the 4-ethyl position versus the 6-methyl group .

Q. What strategies mitigate data bias when studying the biological activity of this compound derivatives?

- Methodological Answer :

- Blinded Assays : Separate synthesis and bioassay teams to avoid confirmation bias.

- Dose-Response Redundancy : Test multiple concentrations across independent replicates.

- Negative Controls : Include structurally similar but inactive analogs (e.g., 4-methyl-6-ethyl variants) to isolate structure-activity relationships .

Q. How can AI-driven experimental design accelerate the discovery of novel this compound analogs?

- Methodological Answer : Implement generative adversarial networks (GANs) to propose novel substituents with desired properties (e.g., solubility, binding affinity). Pair this with automated high-throughput screening (HTS) platforms for rapid validation. For example, AI can predict regioselectivity in triazine functionalization using datasets from analogous compounds like 3-benzoyl-4-hydroxy-2-methyl-1,2-benzothiazine .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Replication : Reproduce experiments using standardized protocols (e.g., pH 2–6 buffers, 25–60°C).

- Degradation Pathway Mapping : Use LC-MS to identify decomposition products. For instance, hydrolysis of the triazine ring may yield amides or nitriles, depending on protonation sites .

- Cross-Lab Validation : Collaborate with independent labs to eliminate equipment- or reagent-specific artifacts .

Future Directions

Q. What emerging methodologies could enhance the scalability of this compound research?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis reduces batch variability and improves heat/mass transfer.

- Machine Learning (ML)-Guided Optimization : Train models on historical data to predict optimal reaction parameters (e.g., residence time, solvent polarity) .

- Green Chemistry Metrics : Apply E-factor or atom economy calculations to minimize waste in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.